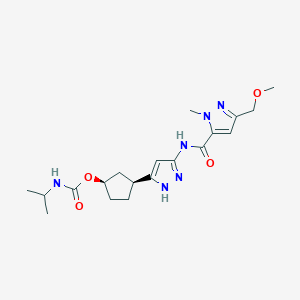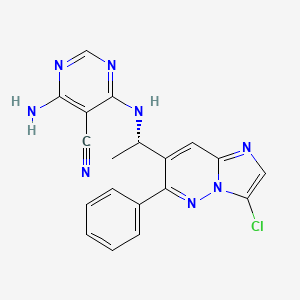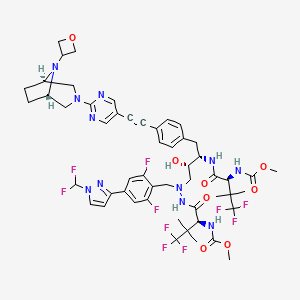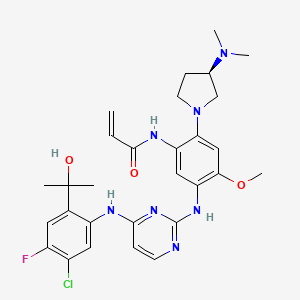
Sunvozertinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DZD9008 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The enzyme assay was performed by incubating DZD9008 with recombinant enzymes at 2 mM adenosine triphosphate concentrations . The industrial production methods for DZD9008 are not explicitly detailed in the available literature, but it typically involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
DZD9008 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include adenosine triphosphate for enzyme assays and various solvents and catalysts for other reactions. The major products formed from these reactions are typically the desired therapeutic compounds with high specificity and potency .
Scientific Research Applications
DZD9008 has several scientific research applications, including:
Chemistry: It is used in the study of enzyme inhibition and the development of selective inhibitors for specific mutations.
Biology: It is used to understand the molecular mechanisms of cancer progression and the role of epidermal growth factor receptor and human epidermal growth factor receptor 2 mutations.
Medicine: It is primarily used in the treatment of non-small cell lung cancer with specific mutations, showing promising antitumor efficacy in pre-treated patients
Industry: It is used in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
DZD9008 exerts its effects by selectively inhibiting the epidermal growth factor receptor and human epidermal growth factor receptor 2 with exon 20 insertion mutations. It binds irreversibly to the active site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and induction of tumor cell apoptosis .
Comparison with Similar Compounds
DZD9008 is unique in its high selectivity and potency against specific mutations in the epidermal growth factor receptor and human epidermal growth factor receptor 2. Similar compounds include:
Osimertinib: Another epidermal growth factor receptor TKI used for the treatment of non-small cell lung cancer with specific mutations.
Afatinib: An epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitor used for the treatment of non-small cell lung cancer.
Poziotinib: An epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitor with activity against exon 20 insertion mutations
DZD9008 stands out due to its irreversible binding and high selectivity for specific mutations, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2370013-12-8 |
|---|---|
Molecular Formula |
C29H35ClFN7O3 |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m1/s1 |
InChI Key |
BTMKEDDEMKKSEF-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@H](C4)N(C)C)OC)Cl)F)O |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)
![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)
![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)

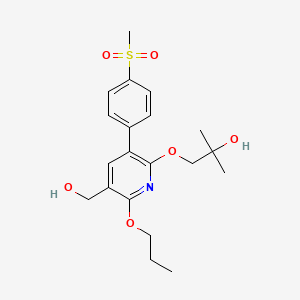
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)

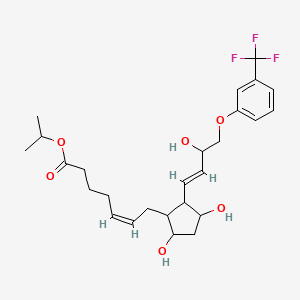
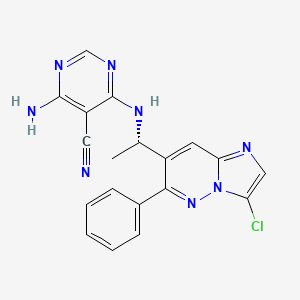
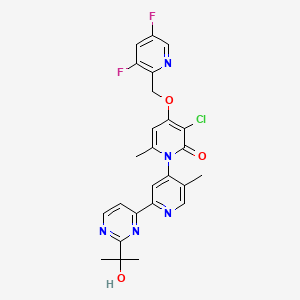
![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)
